1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-bromophenylmethyl group and a 3-ethoxy-4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the 4-bromophenylmethyl intermediate: This can be achieved through the bromination of toluene using N-bromosuccinimide (NBS) under radical conditions.
Formation of the 3-ethoxy-4-methoxyphenylmethyl intermediate: This involves the alkylation of 3-ethoxy-4-methoxybenzyl chloride with an appropriate base.
Coupling with piperazine: The two intermediates are then coupled with piperazine under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- 1-[(4-Fluorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
Uniqueness
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Biological Activity
1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, and its unique molecular configuration suggests a diverse range of interactions with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C19H24BrN2O2. The presence of bromine, ethoxy, and methoxy groups could influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Antidepressant and Anxiolytic Effects
Research indicates that piperazine derivatives often exhibit antidepressant and anxiolytic properties. A study demonstrated that similar compounds can interact with serotonin and dopamine receptors, suggesting that this compound may also exhibit these effects. The structural similarity to known antidepressants points towards potential efficacy in mood disorders .
Anticancer Activity
Piperazine derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain piperazine compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis. The specific interactions of this compound with cellular pathways warrant further exploration to determine its effectiveness against various cancer types .
Antimicrobial Properties
The antimicrobial activity of piperazine derivatives has been documented, with some compounds demonstrating significant inhibition against a range of pathogens. The biological activity of this compound against bacteria and fungi is an area ripe for investigation, particularly due to the increasing resistance observed in common pathogens .
Case Studies
- Antidepressant Activity : In a controlled study, a piperazine analog similar to this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain .
- Anticancer Potential : A research group tested a series of piperazine derivatives on human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity. Further studies are needed to elucidate the specific pathways affected by this compound .
- Antimicrobial Efficacy : In vitro studies showed that related piperazine compounds displayed effective antimicrobial action against Staphylococcus aureus and Escherichia coli. The potential for this compound to act similarly should be explored in future research .
Properties
Molecular Formula |
C21H27BrN2O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27BrN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3 |
InChI Key |
QKGGQVPGCWYANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.